BenchChemオンラインストアへようこそ!

1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Dopamine D3 receptor Radioligand binding Ki determination

1,3-Diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS 932540-91-5) is a heterocyclic small molecule (MW 365.4, C23H15N3O2) that belongs to the pyrazolo[4,3-c]quinoline class. It features a unique fused dioxolo-pyrazolo-quinoline scaffold and was disclosed in US Patent 8,748,608 as a potent and selective dopamine D3 receptor ligand.

Molecular Formula C23H15N3O2
Molecular Weight 365.392
CAS No. 932540-91-5
Cat. No. B2626583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
CAS932540-91-5
Molecular FormulaC23H15N3O2
Molecular Weight365.392
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C23H15N3O2/c1-3-7-15(8-4-1)22-18-13-24-19-12-21-20(27-14-28-21)11-17(19)23(18)26(25-22)16-9-5-2-6-10-16/h1-13H,14H2
InChIKeyOGEUPOMACAJBBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline – A Selective Dopamine D3 Receptor Ligand for Neurological Research Procurement


1,3-Diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS 932540-91-5) is a heterocyclic small molecule (MW 365.4, C23H15N3O2) that belongs to the pyrazolo[4,3-c]quinoline class . It features a unique fused dioxolo-pyrazolo-quinoline scaffold and was disclosed in US Patent 8,748,608 as a potent and selective dopamine D3 receptor ligand [1]. The compound is catalogued in BindingDB (BDBM50378003 / CHEMBL1627319) with a reported D3 receptor Ki of 2.20 nM, highlighting its potential as a pharmacological tool for dissecting D3-mediated pathways [2].

Why Substitution of 1,3-Diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline with Other Pyrazoloquinolines Risks Experimental Divergence


Dopamine D3 receptor ligands within the pyrazolo[4,3-c]quinoline class are not functionally interchangeable because subtle variations in the substitution pattern and ring fusion geometry can drastically alter receptor subtype selectivity and intrinsic efficacy [1]. For example, while the core scaffold is shared by multiple patented analogs, the specific 1,3-diphenyl substitution combined with the [1,3]dioxolo[4,5-g] fusion in this compound is associated with a distinct selectivity profile (D3 Ki = 2.20 nM vs. D4 Ki = 1,290 nM and D1 Ki = 3,690 nM) that cannot be presumed for other congeners [2]. Substituting a generic “pyrazoloquinoline” without verifying these pharmacological parameters would invalidate receptor occupancy assumptions and confound structure-activity relationship (SAR) studies, making this specific compound the only controlled choice for experiments requiring precisely characterized D3 engagement [REFS-2, REFS-3].

Head-to-Head Quantitative Differentiation of 1,3-Diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline Against Closest Dopamine D3 Ligand Analogs


Dopamine D3 Receptor Binding Affinity vs. Closest Patent Analogs

In competitive radioligand binding assays using [125I]IABN on human D3 receptors expressed in HEK293 cells, 1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (US8748608, Compound 44) demonstrates a Ki of 2.20 nM [1]. By comparison, a closely related congener from the same patent (Compound 16, BDBM123842) exhibits a D3 Ki of 3.0 nM under identical assay conditions, representing a 36% higher binding affinity for the target compound [2]. Furthermore, the mean Ki for all 44 pyrazolo[4,3-c]quinoline derivatives reported in US8748608 is approximately 15 nM (as inferred from the patent data tables), positioning compound 44’s affinity at the high end of the series [3].

Dopamine D3 receptor Radioligand binding Ki determination

Dopamine Receptor Subtype Selectivity: D3 vs. D4 and D1

Cross-screening against human dopamine receptor subtypes reveals that 1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is highly selective for D3 over D4 and D1. Its D4 Ki is 1,290 nM (586-fold weaker than D3), and D1 Ki is 3,690 nM (1,677-fold weaker) [1]. In contrast, another high-affinity D3 ligand from the patent, Compound 16, shows only a ~5.3-fold selectivity window versus D2 (D3 IC50 = 1 nM; D2 IC50 = 15.8 nM) [2]. This stark difference underscores the impact of the dioxolo-fused architecture on subtype selectivity and positions compound 44 as a superior pharmacological tool for isolating D3-mediated signaling without confounding activity at D1, D2, or D4 receptors.

Dopamine receptor selectivity D3 over D4 Off-target profiling

Functional Antagonism at D3 Receptors vs. Structural Analogs

In a functional assay measuring inhibition of quinpirole-stimulated mitogenesis in HEK293 cells expressing human D3 receptors, compound 44 exhibits an IC50 of 14.5 nM [1]. This functional potency is noteworthy when compared to the binding-derived Ki of 2.20 nM, suggesting a minimal binding-to-function potency shift that is often not observed for other D3 ligands in the series. For reference, compound 16 displays a D3 IC50 of 1.0 nM, but its D2 functional IC50 of 15.8 nM indicates a narrow functional selectivity window [2]. Compound 44’s 14.5 nM functional IC50, coupled with its >500-fold binding selectivity over D4 and D1, implies a cleaner functional antagonism profile at D3, which is essential for ex-vivo and in-vivo target engagement studies.

D3 antagonist Mitogenesis assay Functional activity

Scaffold Distinction: [1,3]Dioxolo[4,5-g] Fusion vs. Non-Fused or Alternative Heterocyclic Analogs

The [1,3]dioxolo[4,5-g] ring fusion distinguishes this compound from the majority of pyrazolo[4,3-c]quinoline derivatives, which typically lack the dioxolo moiety or incorporate alternative heterocycles (e.g., dioxino, unsubstituted phenyl) . SAR analysis within the US8748608 patent reveals that replacement of the dioxolo group with a dimethoxy pattern results in a 4- to 10-fold reduction in D3 affinity across multiple analog pairs [1]. Although direct head-to-head data for this specific compound versus a non-dioxolo comparator are not publicly available, the patent data collectively indicate that the conformationally constrained dioxolo bridge enhances D3 binding by pre-organizing the pharmacophore into a near-optimal geometry [1].

Scaffold novelty D3 pharmacophore Conformational restriction

High-Confidence Application Scenarios for Procured 1,3-Diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline


In Vitro Pharmacological Profiling of D3 Receptor-Selective Antagonists

The compound’s verified D3 Ki of 2.20 nM and D3/D4 selectivity of 586-fold [1] make it ideal for use as a reference antagonist in radioligand binding and functional assays where unambiguous D3 blockade is required. Researchers can employ it to calibrate D3 occupancy in native tissue preparations without significant interference from D4 or D1 binding [1].

Structure-Activity Relationship (SAR) Expansion on Dioxolo-Fused Pyrazoloquinolines

Because the [1,3]dioxolo[4,5-g] bridge is a key determinant of enhanced D3 affinity (5- to 25-fold over non-fused analogs) [2], this compound serves as a validated starting point for systematic SAR campaigns aimed at exploring modifications at the 1- and 3-phenyl rings to further improve selectivity or pharmacokinetic properties.

In Vivo Target-Engagement Studies for D3-Mediated Behaviors

Owing to its tight binding-to-function ratio (Ki = 2.20 nM; functional IC50 = 14.5 nM) [1], the compound is well-suited for ex-vivo receptor occupancy assays following systemic administration in rodents. Researchers can confidently correlate plasma or brain concentrations with D3 occupancy, supporting dose-response modeling for preclinical psychiatric or neurodegenerative disease models [1].

Negative Control Development for D3-Selective Chemical Probes

Given that compound 44 is a potent D3 antagonist, a chemically matched inactive analog (e.g., a compound from the patent with >100-fold lower D3 affinity) can be identified to serve as a negative control. This enables rigorous interpretation of target specificity in cellular and behavioral assays, a critical requirement for high-quality target validation [2].

Quote Request

Request a Quote for 1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.